

comparative biological activity of imidazole-based oximes

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Compound of Interest

Compound Name: *1H-Imidazole-2-carboxaldehyde oxime*

Cat. No.: B154060

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Acetylcholinesterase (AChE) Inhibitory Activity

A significant area of investigation for imidazole-based oximes is their potential as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, which are found in pesticides and nerve agents.[1][2] Some derivatives have also been explored as direct AChE inhibitors for the management of Alzheimer's disease.[3][4][5]

Quantitative Data Summary

| Compound/Derivative | Target/Assay | IC50/EC50 | Source |
|----------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------|--------|
| Imidazolylacetophenone oxime ether (derivative 28) | Nitric Oxide (NO) production inhibition | 0.49 μ M (EC50) | [3] |
| Imidazo[1,2-a]pyridine derivatives (7a-e) | Acetylcholinesterase (AChE) inhibition | 48 - 73 μ M (IC50) | |
| 1H-benzo[d]imidazole-1-yl-derivatives (Compound 1) | Acetylcholinesterase (AChE) inhibition | ~95% inhibition (Galantamine as reference) | [5] |
| Tertiary imidazole-based aldoximes | Reactivation of organophosphate-inhibited butyrylcholinesterase (BChE) | Efficient reactivators | [6][7] |

Experimental Protocols

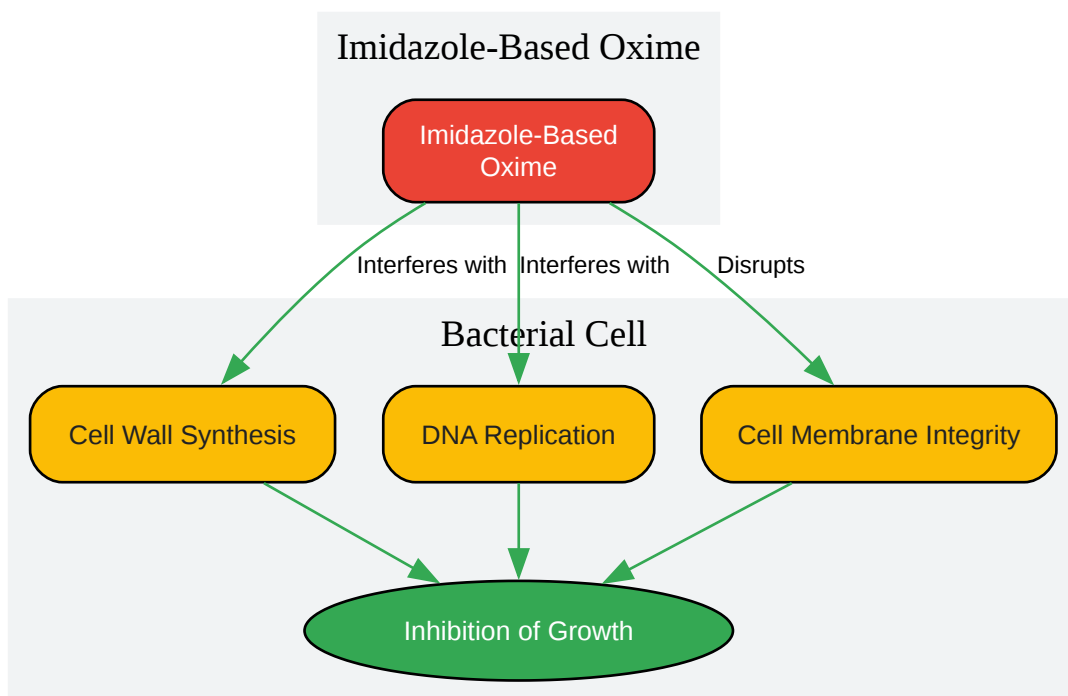
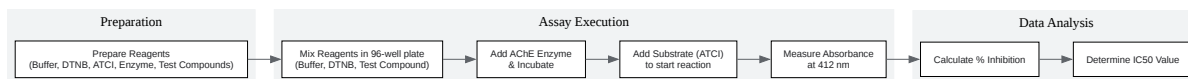
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This method is a widely used, simple, and rapid procedure for determining AChE activity.

- Preparation of Reagents:
 - Phosphate buffer (0.1 M, pH 8.0)
 - Acetylthiocholine iodide (ATCI), the substrate
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
 - Test compounds (imidazole-based oximes) dissolved in a suitable solvent (e.g., DMSO).
 - AChE enzyme solution (from electric eel, rat brain, or human serum).[4]

- Assay Procedure:
 - In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
 - Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the substrate, ATCI.
 - The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
 - Measure the absorbance of the yellow product continuously over time using a microplate reader at a wavelength of 412 nm.
 - The rate of the reaction is proportional to the AChE activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[4\]](#)

Illustrative Workflow



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